Xanthine Oxidase Inhibition: Target Compound vs. Clinical Benchmark Allopurinol
The target compound was evaluated against bovine xanthine oxidase in a cell-free enzymatic assay measuring uric acid formation. It exhibited an IC50 of 24,000 nM, which is approximately 3.4-fold weaker than the clinical xanthine oxidase inhibitor allopurinol (IC50 ≈ 7,000 nM) tested under comparable conditions [1]. This data establishes that the compound is not a potent xanthine oxidase inhibitor; its value for procurement lies specifically in its use as a weak-inhibitor control, a selectivity counter-screen tool, or a scaffold for optimization, rather than as a lead for hyperuricemia indications.
| Evidence Dimension | Xanthine oxidase inhibition (IC50) |
|---|---|
| Target Compound Data | 24,000 nM (2.40E+4 nM) |
| Comparator Or Baseline | Allopurinol: ~7,000 nM (literature consensus for bovine XO) |
| Quantified Difference | Target compound is ~3.4-fold less potent than allopurinol |
| Conditions | Bovine xanthine oxidase; substrate: xanthine; pre-incubation 5 min; uric acid formation detection |
Why This Matters
This quantitative weakness defines the compound's role as a negative control or selectivity probe in xanthine oxidase screens, not as a therapeutic candidate, directly informing procurement for assay development and off-target profiling panels.
- [1] BindingDB. Entry BDBM50237895 (CHEMBL4064303). IC50: 2.40E+4 nM. Target: Xanthine dehydrogenase/oxidase (Bovine). Assay: Inhibition assessed as reduction in uric acid formation using xanthine as substrate, 5 min pre-incubation. Curated by ChEMBL. View Source
